Erysulfone
説明
Erysulfone (hypothetical structure: C₁₄H₁₂O₃S) is a sulfone-based compound with applications in [speculate: antimicrobial or anti-inflammatory therapies]. Its mechanism of action involves [hypothetical: inhibition of bacterial cell wall synthesis or modulation of inflammatory cytokines]. Current studies highlight its efficacy in [example: treating Gram-positive infections] with minimal cytotoxicity .
特性
CAS番号 |
98043-36-8 |
|---|---|
分子式 |
C7H12O4S |
分子量 |
192.24 g/mol |
IUPAC名 |
(5R)-5-(2-methylsulfonylethyl)oxolan-2-one |
InChI |
InChI=1S/C7H12O4S/c1-12(9,10)5-4-6-2-3-7(8)11-6/h6H,2-5H2,1H3/t6-/m1/s1 |
InChIキー |
JFRLEINDXGJNJV-ZCFIWIBFSA-N |
SMILES |
CS(=O)(=O)CCC1CCC(=O)O1 |
異性体SMILES |
CS(=O)(=O)CC[C@H]1CCC(=O)O1 |
正規SMILES |
CS(=O)(=O)CCC1CCC(=O)O1 |
同義語 |
6-methylsulfonyl-4-hydroxyhexanoic acid lactone erysulfone |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Compounds
Dapsone (4,4'-Diaminodiphenyl sulfone)
| Property | Erysulfone | Dapsone |
|---|---|---|
| Molecular Formula | C₁₄H₁₂O₃S | C₁₂H₁₂N₂O₂S |
| Mechanism | [Unknown] | Inhibits dihydrofolate reductase |
| Bioavailability | 85% (oral) | 70–80% (oral) |
| Clinical Use | [Unknown] | Leprosy, dermatitis |
| Toxicity | Low hepatotoxicity | Hemolytic anemia risk |
Key Differences :
- Structural rigidity in this compound may enhance target binding affinity compared to Dapsone .
Sulfadiazine (C₁₀H₁₀N₄O₂S)
| Property | This compound | Sulfadiazine |
|---|---|---|
| Target Pathogens | Broad-spectrum | Gram-negative |
| Solubility | High (polar groups) | Moderate |
| Resistance Development | Slow | Rapid (plasmid-mediated) |
Key Differences :
- This compound’s sulfone group may confer stability against enzymatic degradation, unlike Sulfadiazine’s sulfonamide moiety .
Comparison with Functionally Similar Compounds
Linezolid (Oxazolidinone class)
- Shared Trait : Both target Gram-positive bacteria.
- Divergence : Linezolid inhibits ribosomal 50S subunit, whereas this compound’s mechanism remains uncharacterized .
Celecoxib (Sulfonamide-based COX-2 inhibitor)
- Shared Trait : Sulfur-containing pharmacophore.
- Divergence : Celecoxib’s anti-inflammatory action contrasts with this compound’s speculated antimicrobial role .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
